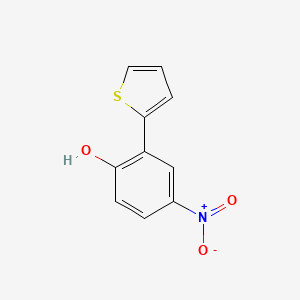

4-Nitro-2-(thiophen-2-yl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

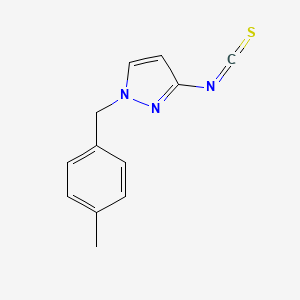

4-Nitro-2-(thiophen-2-yl)phenol is a chemical compound with the CAS Number: 373380-63-3 . It has a molecular weight of 221.24 . The compound is a powder at room temperature .

Synthesis Analysis

Thiophene derivatives, such as this compound, can be synthesized through various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The IUPAC name for this compound is 4-nitro-2-(2-thienyl)phenol . The InChI code for this compound is 1S/C10H7NO3S/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h1-6,12H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 129-131 degrees Celsius .科学的研究の応用

Synthesis and Material Science

4-Nitro-2-(thiophen-2-yl)phenol has been studied for its role in the synthesis of complex metal(II) thiophenyl Schiff base complexes, which are of interest due to their magnetic and thermal properties. These complexes, characterized by various spectroscopic techniques, suggest potential applications in materials science, particularly in the development of new magnetic materials and catalysts (Osowole, 2011).

Environmental Remediation

Research has also focused on the environmental applications of this compound, especially its derivatives for the detection and degradation of pollutants. For example, a study on microwave-assisted synthesis of Ag2O-ZnO composite nanocones has shown significant potential for the electrochemical detection and photodegradation of 4-Nitrophenol, an important water pollutant, highlighting the role of this compound derivatives in environmental remediation technologies (Chakraborty et al., 2021).

Photocatalytic Activity

Nanocrystalline cellulose-derived doped carbonaceous material, incorporating this compound derivatives, has been explored for its photocatalytic activity towards the degradation of nitrophenols under visible light. This study suggests the potential of such materials in the sustainable and efficient mineralization of pollutants in aqueous environments, further contributing to the field of environmental cleanup (RanguMagar et al., 2018).

Corrosion Inhibition

Additionally, the role of this compound derivatives as corrosion inhibitors has been investigated. A study demonstrates the effectiveness of yttrium 3-(4-nitrophenyl)-2-propenoate, a related compound, in preventing copper alloy corrosion in chloride solutions, suggesting potential industrial applications in metal preservation (Nam et al., 2016).

Biodegradation of Environmental Contaminants

Furthermore, this compound and its derivatives have been involved in studies concerning the biodegradation of environmental contaminants, such as the degradation of p-nitrophenol by Rhodococcus opacus SAO101, providing insights into microbial pathways for the cleanup of nitroaromatic pollutants (Kitagawa et al., 2004).

Safety and Hazards

将来の方向性

While specific future directions for 4-Nitro-2-(thiophen-2-yl)phenol are not mentioned in the search results, thiophene derivatives are of interest in various fields. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the development of organic semiconductors . In the field of medicine, they are being studied for their potential biological effects .

特性

IUPAC Name |

4-nitro-2-thiophen-2-ylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h1-6,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRJILBGEJNBIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Dimethylamino)propylamino]-4-(3-nitroanilino)-4-oxobutanoic acid](/img/structure/B2989560.png)

![2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2989569.png)

![Ethyl 3-(4-fluorophenyl)-5-(3-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989576.png)

![Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2989577.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2989581.png)